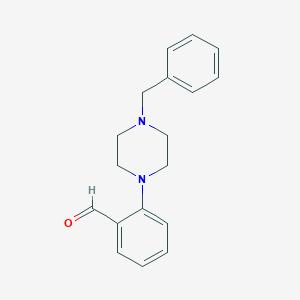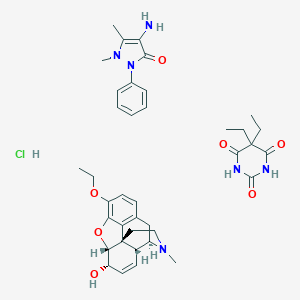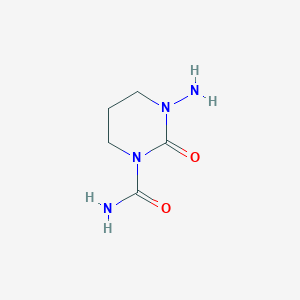
3-Amino-2-oxo-1,3-diazinane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-oxo-1,3-diazinane-1-carboxamide, also known as AODC, is a heterocyclic compound with potential applications in scientific research. This chemical compound has a unique structure that makes it an interesting target for synthesis and investigation. In
科学的研究の応用
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It can be used as a building block for the synthesis of new compounds with potential biological activity. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been reported to exhibit antitumor activity in vitro, making it a promising lead compound for the development of new anticancer agents. It has also been investigated for its potential as a selective inhibitor of human carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer.
作用機序
The mechanism of action of 3-Amino-2-oxo-1,3-diazinane-1-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also interfere with the cell cycle and DNA synthesis.
Biochemical and Physiological Effects:
3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase IX, an enzyme involved in tumor growth and metastasis. 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and angiogenesis. Additionally, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide has been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One advantage of using 3-Amino-2-oxo-1,3-diazinane-1-carboxamide in lab experiments is its relatively simple synthesis method and high yield. It is also a relatively stable compound that can be stored for extended periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide may have limited solubility in certain solvents, which could impact its ability to be used in certain assays.
将来の方向性
There are several potential future directions for research on 3-Amino-2-oxo-1,3-diazinane-1-carboxamide. One direction could be to investigate its potential as a therapeutic agent for cancer treatment. This could involve further studies on its mechanism of action and its activity in vivo. Another direction could be to explore its potential as a tool for studying carbonic anhydrase IX and other enzymes involved in tumor growth and metastasis. Additionally, further studies could be conducted to investigate its potential as a scaffold for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, 3-Amino-2-oxo-1,3-diazinane-1-carboxamide is a heterocyclic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method is relatively simple and efficient, and it has been shown to exhibit antitumor activity in vitro. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in tumor growth and metastasis. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying biological processes.
特性
CAS番号 |
123981-22-6 |
|---|---|
製品名 |
3-Amino-2-oxo-1,3-diazinane-1-carboxamide |
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC名 |
3-amino-2-oxo-1,3-diazinane-1-carboxamide |
InChI |
InChI=1S/C5H10N4O2/c6-4(10)8-2-1-3-9(7)5(8)11/h1-3,7H2,(H2,6,10) |
InChIキー |
GLENMEICOVTJMC-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
正規SMILES |
C1CN(C(=O)N(C1)N)C(=O)N |
同義語 |
1(2H)-Pyrimidinecarboxamide,3-aminotetrahydro-2-oxo-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

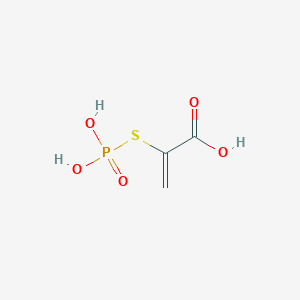
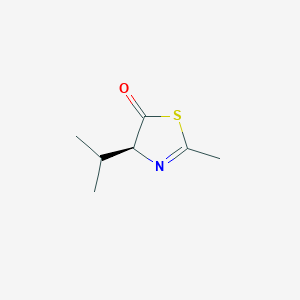

![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
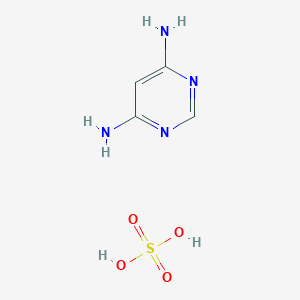
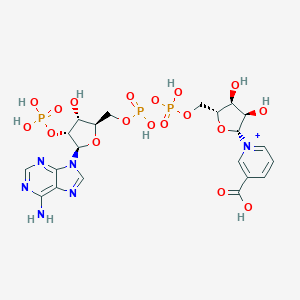
![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
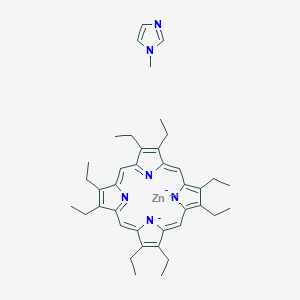


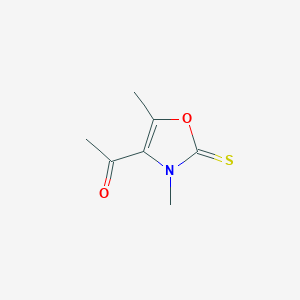
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
